molecular formula C21H26N2O4 B3682310 (5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3682310
M. Wt: 370.4 g/mol
InChI Key: SZWWDLFFLBNIJP-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group with a 2-methylpropoxy substituent, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazinane-2,4,6-trione core, followed by the introduction of the cyclohexyl and phenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can further enhance the production rate and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-14(2)13-27-17-10-8-15(9-11-17)12-18-19(24)22-21(26)23(20(18)25)16-6-4-3-5-7-16/h8-12,14,16H,3-7,13H2,1-2H3,(H,22,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWWDLFFLBNIJP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-1-cyclohexyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

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